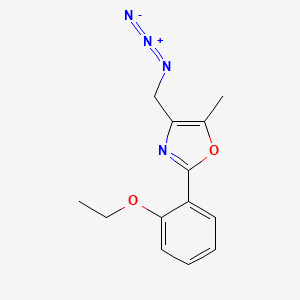

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

Description

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with an azidomethyl group at position 4, a 2-ethoxyphenyl moiety at position 2, and a methyl group at position 5. Its molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol. The azidomethyl group enhances reactivity for click chemistry applications, while the ethoxyphenyl substituent contributes to lipophilicity, influencing cellular uptake and target binding .

Propriétés

IUPAC Name |

4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-3-18-12-7-5-4-6-10(12)13-16-11(8-15-17-14)9(2)19-13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFHFHPOEPSRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213682 | |

| Record name | Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858250-27-7 | |

| Record name | Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the azidomethyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.

Attachment of the ethoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form different functional groups.

Reduction: The azide group can be reduced to an amine group.

Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 258.28 g/mol

- CAS Number : 1858250-27-7

These properties make it suitable for various applications, particularly in the synthesis of novel compounds and as a building block in drug discovery.

Medicinal Chemistry

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is primarily used in medicinal chemistry for the development of new pharmaceuticals. Its azide functional group allows for click chemistry applications, which can facilitate the synthesis of complex molecules.

Case Studies

- Anticancer Agents : Research has demonstrated that derivatives of oxazole compounds exhibit anticancer properties. The azide group can be modified to enhance bioactivity against various cancer cell lines.

- Antimicrobial Activity : Studies indicate that oxazole derivatives can possess antimicrobial properties. The incorporation of the azidomethyl group may improve efficacy against resistant strains of bacteria.

Chemical Biology

In chemical biology, this compound can serve as a probe for studying biological systems due to its ability to selectively label biomolecules.

Applications

- Bioconjugation : The azide group allows for selective attachment to alkyne-bearing biomolecules, facilitating the study of protein interactions and localization within cells.

- Fluorescent Labeling : Modifications of this compound can lead to fluorescent derivatives that are useful in imaging studies.

Material Science

The unique properties of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole also lend themselves to applications in material science, particularly in the development of polymers and nanomaterials.

Potential Uses

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of functional polymers that exhibit specific mechanical or thermal properties.

- Nanotechnology : Its reactive azide group can be utilized in the fabrication of nanostructures for drug delivery systems or biosensors.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial compounds | Effective against various cancer cell lines |

| Chemical Biology | Bioconjugation, fluorescent labeling | Useful for studying protein interactions |

| Material Science | Polymer synthesis, nanotechnology | Enhances properties of functional materials |

Mécanisme D'action

The mechanism of action of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In biological systems, the azide group can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

Azidomethyl vs. Chloromethyl Groups: The azidomethyl group in the target compound enables click chemistry modifications, facilitating bioconjugation for drug delivery .

Aryl Substituent Positioning: The 2-ethoxyphenyl group in the target compound provides ortho-substitution, creating steric hindrance that may enhance binding specificity to viral proteins.

Positional Isomerism :

- Moving the azidomethyl group from position 4 (target compound) to position 5 (as in C₈H₁₁N₃O) disrupts the spatial arrangement critical for MPXV protein interactions, likely diminishing antiviral activity .

Alkyl vs. Aryl Substituents :

- The tert-butyl group in C₈H₁₂N₄O introduces steric bulk, reducing solubility and membrane permeability compared to the ethoxyphenyl moiety .

Activité Biologique

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound belonging to the oxazole family. Its unique structure, characterized by an azidomethyl group, an ethoxyphenyl group, and a methyl group, makes it a subject of interest in various biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H14N4O2

- CAS Number : 1858250-27-7

The presence of the azidomethyl group allows for bioorthogonal reactions, which are essential for selective labeling and tracking of biomolecules in biological systems. The ethoxyphenyl group influences its solubility and reactivity, potentially enhancing its interaction with biological targets.

The biological activity of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is primarily attributed to its azidomethyl group. This group can participate in click chemistry , forming stable triazole linkages with alkyne-containing molecules. This specificity makes the compound valuable for bioconjugation and labeling studies.

Key Mechanisms:

- Bioorthogonal Chemistry : The azide can react selectively with alkynes under mild conditions, facilitating the study of biomolecular interactions.

- Hydrophobic Interactions : The ethoxyphenyl group may interact with hydrophobic pockets in proteins, affecting binding affinity and specificity.

Biological Activity Studies

Research has focused on various aspects of the biological activity of this compound. Below are some notable findings:

Antimicrobial Activity

Studies have indicated that oxazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole have demonstrated effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | Antimicrobial | |

| Related oxazole derivatives | Antifungal |

Enzyme Inhibition

Research has shown that oxazole derivatives can act as enzyme inhibitors. For example, compounds within similar structural frameworks have been tested for their ability to inhibit mushroom tyrosinase.

| Compound | IC50 (μM) | Type of Inhibition | Reference |

|---|---|---|---|

| Compound A (related) | 14.33 ± 1.63 | Tyrosinase Inhibitor | |

| Compound B (related) | <200 | Tyrosinase Inhibitor |

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds related to 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole:

- Antitubercular Activity : Research into oxadiazole derivatives has shown promising results against tuberculosis (TB), suggesting that similar compounds could be explored for anti-TB activity.

- Anti-cancer Potential : Some oxazole derivatives have been evaluated for their anti-proliferative effects on cancer cell lines.

Safety and Toxicology

While exploring the biological activity of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole, safety profiles must also be considered:

Q & A

Q. What are the recommended synthetic routes for 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole?

Methodological Answer: The synthesis typically involves two key steps:

Chloromethylation : React a preformed oxazole intermediate (e.g., 4-(chloromethyl)-5-methyl-1,3-oxazole) with 2-ethoxyphenyl substituents. For example, outlines a method where oxime intermediates are cyclized with ethyl acetoacetate under alkaline conditions to form the oxazole core.

Azide Substitution : Replace the chloromethyl group with an azide using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .

Key Considerations :

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitor reaction progress using TLC or HPLC to avoid byproducts from azide decomposition .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. The azide group is thermally unstable and may decompose explosively under mechanical shock or high heat .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid contact with heavy metals or strong acids to prevent hazardous reactions .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. No specific antidote is reported .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect peaks for the ethoxyphenyl group (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), oxazole protons (δ 6.5–8.0 ppm for aromatic H), and azidomethyl (δ 3.8–4.0 ppm for CH₂N₃) .

- ¹³C NMR : Confirm the oxazole ring (C=O ~160 ppm) and azide (CH₂N₃ ~45 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₁₃N₃O₂) and fragmentation patterns (e.g., loss of N₂ from the azide group) .

- IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate its antiviral potential?

Methodological Answer:

- Target Selection : Focus on viral proteins (e.g., monkeypox DNA polymerase or profilin-like proteins) based on prior docking success with similar oxazole derivatives .

- Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (azidomethyl-oxazole) by optimizing geometry at the B3LYP/6-31G* level.

- Docking Parameters :

- Validation : Perform molecular dynamics (MD) simulations (100 ns, NPT ensemble) to assess complex stability (RMSD < 2 Å) and hydrogen bonding patterns .

Q. What strategies mitigate azide group instability during reactions?

Methodological Answer:

- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition .

- Solvent Choice : Use DMSO or DMF to stabilize the azide group via polar interactions. Avoid protic solvents (e.g., water, ethanol) .

- Additives : Include copper(I) iodide (CuI) as a catalyst for azide-alkyne cycloaddition (Click Chemistry) to divert reactive intermediates .

- In Situ Monitoring : Use FTIR to detect azide degradation (disappearance of ~2100 cm⁻¹ peak) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks :

- Mechanistic Studies :

- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis to identify confounding variables (e.g., solvent effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.